![molecular formula C16H17NO4 B2744492 (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate CAS No. 750649-38-8](/img/structure/B2744492.png)
(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate is a complex organic compound characterized by a cyclohexyl ring substituted with an isoindolinone moiety and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This reaction is often carried out under acidic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promising biological activities, particularly in the realms of anti-inflammatory and analgesic effects. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.
Case Studies
- Anti-Inflammatory Activity : Research has indicated that derivatives of dioxoisoindoline structures can inhibit pro-inflammatory cytokines, making (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate a candidate for further pharmacological investigation.
- Analgesic Properties : Initial findings suggest that this compound may modulate pain pathways, warranting further exploration into its efficacy as an analgesic.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations.
Key Reactions
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
Material Science
In material science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings. Its structural integrity and reactivity make it suitable for incorporation into various material formulations.
The mechanism of action involves interaction with biological macromolecules. The isoindolinone moiety can bind to enzymes and receptors, modulating their activity. The acetate group may enhance cellular uptake and distribution.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets. The isoindolinone moiety can interact with enzymes and receptors, modulating their activity. The acetate group may facilitate the compound’s cellular uptake and distribution, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and exhibit similar reactivity and applications.
Indole derivatives: While structurally different, indole derivatives also possess significant biological activity and are used in similar research contexts.
Uniqueness
(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate is unique due to its specific stereochemistry and the presence of both the isoindolinone and acetate groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate, with the CAS number 750649-38-8, is a complex organic compound characterized by its unique structural features, including a cyclohexyl ring and an isoindolinone moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C16H17NO4
- Molar Mass : 287.31 g/mol
- IUPAC Name : [(1R,3S)-3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate
Property | Value |
---|---|
CAS Number | 750649-38-8 |
Appearance | Crystalline solid |
Storage Conditions | 2-8°C, dry, sealed |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoindolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The presence of the acetate group may enhance cellular uptake and distribution, contributing to the compound's overall efficacy in biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 µM |
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 20 µM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
A study investigating the neuroprotective effects of this compound on cortical neurons from fetal rats revealed that the compound enhances neurite outgrowth significantly compared to control groups. The treatment led to a notable increase in the length and branching of neurites over a six-day culture period.
Enzyme Interaction Studies
Further research has focused on the interaction of this compound with specific enzymes. For instance, it was found to inhibit certain kinases involved in cancer progression. The binding affinity was evaluated using surface plasmon resonance (SPR), showing a dissociation constant (Kd) in the low micromolar range.
Eigenschaften
IUPAC Name |
[(1R,3S)-3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNOUOSAVXNPDI-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.